molecular formula C19H24N4O2S B2985697 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-32-2

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2985697
CAS No.: 898346-32-2
M. Wt: 372.49
InChI Key: KMBVCSZRFGRTRK-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a molecular formula of C19H24N4O2S. This compound features a thiazole ring fused with a triazole ring, and it is substituted with an ethyl group, a morpholino group, and an ethylphenyl group. The presence of these functional groups and heterocyclic rings makes it a compound of interest in various fields of scientific research.

Scientific Research Applications

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

The synthesis of 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and triazole rings, followed by their fusion and subsequent substitution reactions to introduce the ethyl, ethylphenyl, and morpholino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the heterocyclic rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol include other thiazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-13-5-7-14(8-6-13)16(22-9-11-25-12-10-22)17-18(24)23-19(26-17)20-15(4-2)21-23/h5-8,16,24H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVCSZRFGRTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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